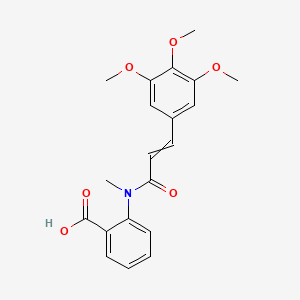![molecular formula C9H23N3 B15145752 (2-Aminopropyl)[3-(dimethylamino)propyl]methylamine](/img/structure/B15145752.png)
(2-Aminopropyl)[3-(dimethylamino)propyl]methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Aminopropyl)[3-(dimethylamino)propyl]methylamine is a chemical compound with the molecular formula C9H23N3. It is a diamine, meaning it contains two amine groups, which makes it a versatile compound in various chemical reactions and applications. This compound is known for its use in organic synthesis and as an intermediate in the production of other chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminopropyl)[3-(dimethylamino)propyl]methylamine typically involves the reaction of dimethylamine with acrylonitrile to produce dimethylaminopropionitrile. This intermediate is then hydrogenated to yield the desired compound . The reaction conditions for this process usually involve the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2-Aminopropyl)[3-(dimethylamino)propyl]methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The amine groups can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: The major products are typically amides or nitriles, depending on the reaction conditions.
Reduction: The major product is the corresponding amine.
Substitution: The major products are substituted amines with various alkyl groups.
Aplicaciones Científicas De Investigación
(2-Aminopropyl)[3-(dimethylamino)propyl]methylamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of (2-Aminopropyl)[3-(dimethylamino)propyl]methylamine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and the target molecule. For example, in drug development, the compound may interact with neurotransmitter receptors, influencing signal transduction pathways in the nervous system.
Comparación Con Compuestos Similares
Similar Compounds
Dimethylaminopropylamine (DMAPA): A diamine used in the preparation of surfactants and personal care products.
N,N-Dimethyl-1,3-propanediamine: Another diamine with similar chemical properties and applications.
Uniqueness
(2-Aminopropyl)[3-(dimethylamino)propyl]methylamine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its dual amine groups provide versatility in synthesis and functionalization, making it a valuable compound in both research and industrial settings.
Propiedades
Fórmula molecular |
C9H23N3 |
|---|---|
Peso molecular |
173.30 g/mol |
Nombre IUPAC |
1-N-[3-(dimethylamino)propyl]-1-N-methylpropane-1,2-diamine |
InChI |
InChI=1S/C9H23N3/c1-9(10)8-12(4)7-5-6-11(2)3/h9H,5-8,10H2,1-4H3 |
Clave InChI |
NJSXCYXLIKUBNX-UHFFFAOYSA-N |
SMILES canónico |
CC(CN(C)CCCN(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


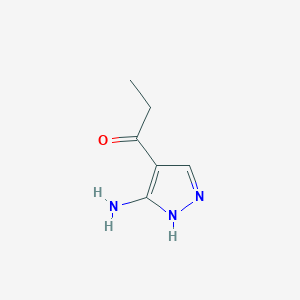

![(8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-6-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B15145685.png)

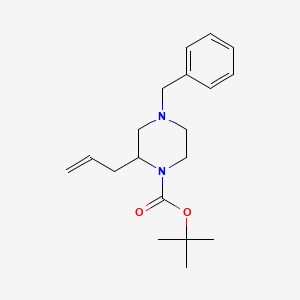


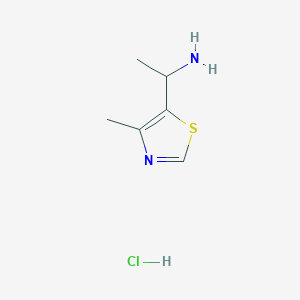

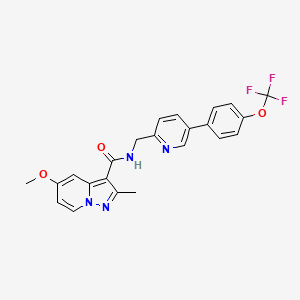
![5-(Benzyloxy)-2-[(tert-butoxycarbonyl)amino]-5-oxopentanoic acid; dicha](/img/structure/B15145730.png)
![4-Methyl-8-(3-nitrocyclohexyl)-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B15145732.png)
![[2-(1H-indol-2-yl)ethyl]dimethylamine](/img/structure/B15145733.png)
